N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is a complex organic compound that belongs to the class of amines and amides. This compound is characterized by its multiple amino groups and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18) |
InChI Key |
YYAKSOXKHIEWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide typically involves the reaction of benzoyl chloride with a polyamine such as triethylenetetramine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Alkylation Reactions
The primary and secondary amine groups undergo selective alkylation under controlled conditions.
Key findings:
-
Protection strategies (e.g., Boc groups) prevent over-alkylation and stabilize intermediates .
-
Base selection (e.g., NaH vs. K₂CO₃) influences regioselectivity due to varying deprotonation capacities .
Acylation and Amide Coupling
The terminal amines participate in HBTU-mediated couplings with carboxylic acids.
Example reaction :
2-(4-Ethoxyphenyl)acetic acid → Activated with HBTU → Reacts with free amine → Forms amide bond .
Conditions :
Coordination with Metal Ions
The compound’s amine and benzamide groups act as ligands for metal coordination, particularly with transition metals like Ni(II):
| Metal Ion | Binding Site | Application | Capacity | Source |
|---|---|---|---|---|
| Ni(II) | −NH, −NH₂, −SO₂ (composite) | Wastewater remediation | 96.03 mg/g at 303K | |
| Zr(IV) | Amine-nitrogen, carbonyl oxygen | Composite material synthesis | N/A |
Mechanistic notes :
-
pH-dependent binding : Protonation of amines at pH < 6 limits coordination to sulfonamide groups, while neutral pH enables inner-sphere complexes .
Condensation and Cross-Linking
In polymer chemistry, the polyamine chain facilitates epoxy resin curing via:
-
Condensation with epoxide groups, forming cross-linked networks.
-
Reactivity enhancement : Acts as a diluent to reduce viscosity while maintaining curing efficiency .
Industrial relevance :
Rearrangement Pathways
While not directly observed for this compound, structural analogs (e.g., 2-aminoethyl benzoate) undergo spontaneous intramolecular rearrangements:
Proposed mechanism :
-
Free amine nucleophilic attack on ester carbonyl → 5-membered transition state.
-
Oxygen lone pair backside attack → Ring opening.
Mitigation strategy :
Acid/Base Reactivity
-
Protonation : All amines protonate below pH 4, forming water-soluble salts.
-
Deprotonation : pKa values ~8–10 enable selective deprotonation for functionalization .
Stability and Degradation
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide, also known as CAS number 229499-92-7, is a complex organic compound that has multiple aminoethyl groups attached to a benzamide structure. Its multi-functional amine groups give it reactivity, making it potentially useful in different areas like pharmaceuticals and materials science. The benzamide part of the compound helps it dissolve and interact with biological systems, which makes it interesting for drug development and polymer chemistry research.
Pharmaceuticals
This compound's structural features, which resemble those of biologically active molecules, potentially make it useful in pharmaceuticals.
Materials Science
This compound is characterized by multi-functional amine groups, which contribute to its potential applications in materials science.
Drug Development
The benzamide moiety enhances the compound's solubility and interaction with biological systems, making it a subject of interest for research into drug development.
Polymer Chemistry
The benzamide moiety enhances the compound's solubility and interaction with biological systems, making it a subject of interest for research in polymer chemistry.
Related Compounds
Several compounds share structural similarities with this compound. These related compounds have variations in their functional groups and substituents, influencing their biological activity and application potential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-Aminoethyl)-N-(2-benzamidoethyl)-amine | Contains a benzamide group | Potentially exhibits enhanced solubility properties |
| N,N-Di(2-aminoethyl)-benzamide | Two aminoethyl groups attached | May show distinct biological activity profiles |
| 4-Amino-N-(2-aminoethyl)-benzamide | Substituted at the para position | Different reactivity due to para substitution |
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)acetamide
- N-(2-Hydroxyethyl)ethylenediamine
- N-(2-Aminoethyl)ethanolamine
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide is unique due to its multiple amino groups and benzamide structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and interactions, making it a valuable molecule in various fields of research and industry.
Biological Activity
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide, identified by the CAS number 229499-92-7, is a complex organic compound featuring multiple aminoethyl groups attached to a benzamide structure. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 250.34 g/mol. Its structure includes a benzamide moiety that enhances solubility and biological interactions. The compound is characterized by its multi-functional amine groups, which contribute to its reactivity and potential applications in pharmaceuticals and materials science .
Synthesis
The synthesis of this compound typically involves several steps, including the alkylation of ethanolamine derivatives. A common method includes a “one-pot synthesis” that allows for efficient production by combining reactants in a single reaction vessel, thereby minimizing the formation of by-products .
Biological Activity
The biological activity of this compound is primarily attributed to its structural features that resemble those of biologically active molecules. Research indicates that compounds with similar structures may exhibit:
- Antitumor Activity : Preliminary studies suggest that compounds with similar aminoethyl and benzamide structures may inhibit cancer cell proliferation through various mechanisms, including disruption of mitotic processes .
- Enzyme Inhibition : The compound's ability to form hydrogen bonds and electrostatic interactions with target proteins or enzymes can potentially inhibit their activity, making it a candidate for drug development.
The mechanism of action involves interactions with specific molecular targets, where the hydroxyethylaminoethyl group facilitates binding through hydrogen bonds. The presence of functional groups can enhance binding affinity via hydrophobic interactions, which is crucial for therapeutic efficacy .
Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms associated with this compound:
- Anticancer Studies : Research has shown that similar compounds can induce multipolar mitotic spindles in cancer cells, leading to cell death. This suggests potential applications in cancer therapy through targeted inhibition of mitotic kinesins like HSET (KIFC1) .
- Binding Affinity Studies : Interaction studies demonstrate significant binding affinity towards various biological targets, indicating its potential as a lead compound in drug design.
-
Comparative Analysis : A comparative study with structurally similar compounds revealed variations in biological activity profiles based on substituent modifications. For instance:
Compound Name Structure Unique Features N-(2-Aminoethyl)-N-(2-benzamidoethyl)-amine Contains a benzamide group Potentially enhanced solubility properties N,N-Di(2-aminoethyl)-benzamide Two aminoethyl groups attached Distinct biological activity profiles 4-Amino-N-(2-aminoethyl)-benzamide Substituted at the para position Different reactivity due to para substitution
These variations highlight the importance of structural modifications in influencing biological activity.
Q & A
Q. What are the established synthetic routes for N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)benzamide and its analogs?
The compound is synthesized via multi-step protocols involving reductive amination and sequential coupling reactions. A representative method includes:
- Step 1 : Condensation of N-Boc-2-aminoacetaldehyde with a primary amine (e.g., 4-phenylaniline) using NaBH(OAc)₃ in chloroform to form a secondary amine intermediate .
- Step 2 : Deprotection of the Boc group with HCl/dioxane to generate a free amine .
- Step 3 : Acylation with a benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane using DIPEA as a base .
Yields range from 45% to 79%, depending on substituents and purification efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- 1H NMR : Key for confirming amine proton environments (δ 7.3–8.7 ppm for aromatic protons; δ 3.0–4.4 ppm for ethylamino chain protons) .
- ESI-MS : Used to verify molecular weight (e.g., m/z 385.3 [M+H]⁺ for a dichloro-substituted analog) and detect fragmentation patterns (e.g., loss of NH₃) .
- HPLC : Essential for assessing purity (>95% for bioactive derivatives) .
Advanced Research Questions
Q. How do structural modifications influence anti-parasitic activity against Trypanosoma brucei?
- Substituent Effects : Dichloro-substituted benzamides (e.g., compound 6 ) show enhanced activity (IC₅₀ < 1 µM) compared to mono-substituted analogs, likely due to improved target binding or membrane permeability .
- Aminoethyl Chain Length : Extending the ethylamino spacer can reduce activity, suggesting steric hindrance or altered pharmacokinetics .
- SAR Guidelines : Prioritize electron-withdrawing groups (e.g., Cl, NO₂) on the benzamide ring and rigid aromatic substituents on the amine moiety .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. cell viability assays) .
- Compound Integrity : Verify purity via HPLC and confirm structural stability under assay conditions (e.g., pH, temperature) .
- Standardized Protocols : Adopt uniform parasite strains and incubation times to minimize variability .
Q. What strategies address challenges in NMR analysis due to complex proton environments?
Q. How can mechanistic studies elucidate the compound’s anti-trypanosomal mode of action?
- Mitochondrial Targeting : Assess ΔΨm collapse using JC-1 dye in parasite cultures .
- Proteomic Profiling : Perform thermal shift assays to identify target proteins stabilized by the compound .
- Gene Knockdown : Use RNAi libraries to pinpoint pathways disrupted by treatment (e.g., folate metabolism) .
Q. What computational methods support structure-activity relationship (SAR) optimization?
- Docking Studies : Model interactions with T. brucei dihydrofolate reductase (DHFR) using AutoDock Vina .
- MD Simulations : Simulate ligand-receptor stability over 100 ns to prioritize analogs with strong binding persistence .
- ADMET Prediction : Apply QikProp to optimize logP (target: 2–4) and reduce hERG channel liability .
Q. How can discrepancies in synthetic yields be mitigated?
- Catalyst Screening : Test Pd/C vs. Zn/Cu for Boc deprotection efficiency .
- Purification Optimization : Use flash chromatography (hexane/EtOAc gradients) instead of precipitation for polar intermediates .
- Scale-Up Adjustments : Maintain stoichiometric excess of benzoyl chloride (1.5 equiv) in large-scale reactions to compensate for hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
